2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a molecular formula of C27H29N5O3S2 and a molecular weight of 535.692 . This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyridopyrimidinone core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent substitution with a methoxyphenyl group. The pyridopyrimidinone core is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
the principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridopyrimidinone analogs, such as:
- 4-(2-methoxyphenyl)piperazino(4-methylphenyl)methanone
- Various substituted piperazines and pyridopyrimidinones
Uniqueness
What sets 2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of a methoxyphenyl-substituted piperazine ring and a pyridopyrimidinone core. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N4O2/c1-15-4-3-9-24-19(25)14-18(21-20(15)24)23-12-10-22(11-13-23)16-5-7-17(26-2)8-6-16/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
BOPIOFMZQRZFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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